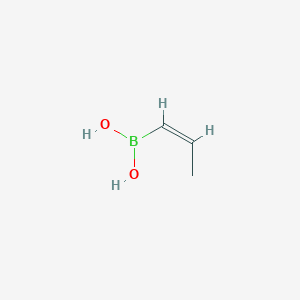

![molecular formula C14H9Cl3O3 B1277084 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid CAS No. 938315-53-8](/img/structure/B1277084.png)

5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

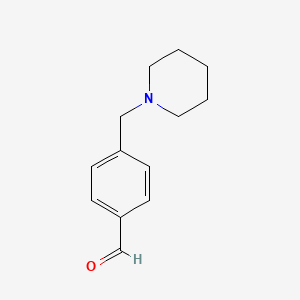

The compound of interest, 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid, is a chlorinated benzoic acid derivative. While the specific compound is not directly studied in the provided papers, related compounds with chlorinated benzoic acid moieties have been synthesized and characterized, indicating the relevance of such structures in various biological and chemical applications.

Synthesis Analysis

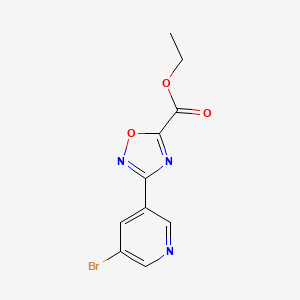

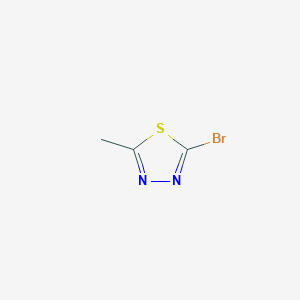

The synthesis of chlorinated benzoic acid derivatives can involve multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, as demonstrated in the scale-up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors . This process highlights the complexity and the careful control required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of chlorinated benzoic acid derivatives is often confirmed using spectroscopic techniques such as FT-IR, NMR, and single crystal X-ray structural analysis. For instance, 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid was characterized, and its structure was stabilized by intramolecular hydrogen bonds . Similarly, the crystal structure of 2-Amino-5-chloropyridine–benzoic acid revealed interactions between molecules forming hydrogen-bonded chains .

Chemical Reactions Analysis

Chlorinated benzoic acid derivatives can participate in various chemical reactions, including interactions with DNA and other molecules. The compound 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid was found to intercalate with DNA, causing hypochromism and a red shift, indicating a strong interaction . These interactions are crucial for understanding the biological activity of these compounds.

Physical and Chemical Properties Analysis

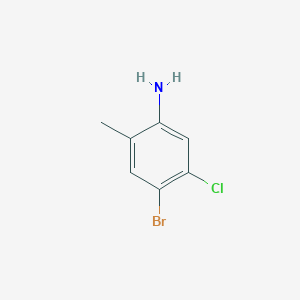

The physical and chemical properties of chlorinated benzoic acid derivatives are influenced by their molecular structure. The presence of chloro groups can affect the acidity, solubility, and reactivity of the benzoic acid moiety. For example, the antimicrobial activity of thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid was found to vary widely depending on the nature and position of the substituents on the benzene ring . This suggests that the physical and chemical properties of these compounds can be fine-tuned for specific applications.

Scientific Research Applications

Plant Growth Regulation

Research by Pybus, Smith, Wain, and Wightman (1959) delved into the physiological activity of chloro- and methyl-substituted phenoxyacetic and benzoic acids, including derivatives similar to 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid. Their study, using wheat cylinder, pea segment, and pea curvature tests, found that certain chloro-substituted benzoic acids displayed significant plant growth-regulating properties. The research emphasized the role of chlorine substitution in enhancing this activity (Pybus et al., 1959).

Synthesis of SGLT2 Inhibitors

Zhang, Ma, Shan, Zhang, Li, and Liu (2022) detailed a novel industrial process scale-up for synthesizing key intermediates in the manufacturing of therapeutic SGLT2 inhibitors, a class of drugs used in diabetes therapy. Their process included steps like nitration and bromination, relevant to the synthesis of compounds like 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid, demonstrating its potential application in pharmaceutical synthesis (Zhang et al., 2022).

Analgesic and Antiplatelet Activity

A study by Caroline et al. (2019) synthesized and evaluated a compound closely related to 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid. They explored its potential as a ligand for the human cyclooxygenase-2 receptor, demonstrating its effectiveness as an analgesic and antiplatelet agent with minimal toxicity, thus highlighting the medical applications of similar compounds (Caroline et al., 2019).

Antimicrobial Activity

Chaitanya, Guguloth, Damodhar, and An (2017) reported the synthesis and characterization of substituted derivatives including 5-chloro-2-[(chloroacetyl)amino]benzoic acid. Their research revealed significant potential antimicrobial activity against various pathogens, indicating the possible use of similar compounds in antimicrobial applications (Chaitanya et al., 2017).

Safety And Hazards

properties

IUPAC Name |

5-chloro-2-[(2,4-dichlorophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3O3/c15-9-3-4-13(11(5-9)14(18)19)20-7-8-1-2-10(16)6-12(8)17/h1-6H,7H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWWUUJBJQZCPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Z)-1-pyridin-3-ylethylideneamino]urea](/img/structure/B1277009.png)

![[3-(2-Morpholinoethoxy)phenyl]methanol](/img/structure/B1277016.png)

![[3-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B1277017.png)